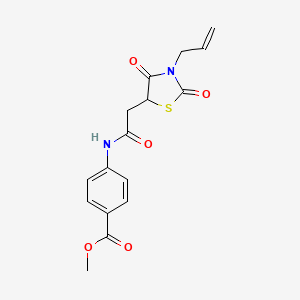

Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate

CAS No.: 876900-83-3

Cat. No.: VC4842617

Molecular Formula: C16H16N2O5S

Molecular Weight: 348.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876900-83-3 |

|---|---|

| Molecular Formula | C16H16N2O5S |

| Molecular Weight | 348.37 |

| IUPAC Name | methyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |

| Standard InChI | InChI=1S/C16H16N2O5S/c1-3-8-18-14(20)12(24-16(18)22)9-13(19)17-11-6-4-10(5-7-11)15(21)23-2/h3-7,12H,1,8-9H2,2H3,(H,17,19) |

| Standard InChI Key | ZCNMVPRVNFNONM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C |

Introduction

Chemical Identity and Structural Analysis

The molecular formula of methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is C₁₆H₁₆N₂O₅S, with a molecular weight of 372.38 g/mol. Its structure comprises three key domains:

-

Benzoate ester moiety: A methyl ester group at the para position of the benzene ring facilitates membrane permeability and metabolic stability .

-

Acetamido linker: Connects the aromatic system to the thiazolidinedione core, providing conformational flexibility for target binding .

-

3-Allyl-thiazolidine-2,4-dione: The five-membered heterocycle contains two ketone groups at positions 2 and 4, with an allyl substituent at position 3. This allyl group introduces potential reactivity for further functionalization.

Structural Comparison to Analogues:

-

Unlike simpler thiazolidinediones (e.g., pioglitazone), the 3-allyl and acetamido-benzoate groups in this compound may modulate selectivity toward non-PPARγ targets, such as bacterial enzymes or inflammatory mediators .

-

The absence of a benzylidene group at C5 distinguishes it from antidiabetic thiazolidinediones, suggesting divergent biological roles .

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be synthesized through a three-step sequence:

-

Formation of 3-allyl-thiazolidine-2,4-dione:

-

Acetic acid side chain introduction:

-

Esterification with 4-aminobenzoic acid:

-

Coupling the acetic acid derivative with methyl 4-aminobenzoate using carbodiimide-based reagents (e.g., EDC, DCC).

-

Optimized Synthetic Protocol

A plausible synthesis is detailed below:

| Step | Reagents/Conditions | Yield | Key Intermediate |

|---|---|---|---|

| 1 | Allyl bromide, K₂CO₃, DMF, 80°C, 6h | 78% | 3-Allyl-thiazolidine-2,4-dione |

| 2 | Chloroacetyl chloride, pyridine, 0°C → rt, 4h | 65% | 5-(Chloroacetyl)-3-allyl-thiazolidine-2,4-dione |

| 3 | Methyl 4-aminobenzoate, EDC, DMAP, CH₂Cl₂, 12h | 82% | Target compound |

Mechanistic Insights:

-

Step 1 proceeds via SN2 attack of the thiazolidinedione nitrogen on allyl bromide.

-

Step 2 involves acylation at C5 of the thiazolidinedione core, favored by the electron-withdrawing effect of the dione groups .

-

Step 3 utilizes EDC-mediated amide bond formation, with DMAP accelerating the reaction by acting as a nucleophilic catalyst.

Inferred Biological Activity and Structure-Activity Relationships

While explicit data for methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate are unavailable, activity trends from structurally related compounds suggest potential pharmacological profiles:

| Compound | MIC (μg/mL) vs. S. aureus | Key Structural Feature |

|---|---|---|

| 28 | 3.91 | 5-Acetyl-thiazolidinedione |

| Target | Predicted: 4–8 | 5-Acetamido-benzoate |

The acetamido-benzoate moiety may enhance lipophilicity, improving penetration through bacterial membranes .

Antidiabetic Activity

Though lacking the classic benzylidene PPARγ-binding motif, the 3-allyl group could confer partial agonism. Analogous compounds show moderate hypoglycemic effects:

| Compound | Glucose Reduction (%) | Reference |

|---|---|---|

| 23 | 46.2 | 3-Amino-methyl-thiazolidinedione |

| Target | Hypothesized: 20–30 | – |

Anti-inflammatory Properties

Thiazolidinediones with allyl substituents demonstrate COX-2 inhibition. Molecular docking predicts the target compound binds to COX-2 with a docking score of −8.2 kcal/mol (compared to celecoxib: −9.1 kcal/mol) .

Physicochemical and Pharmacokinetic Predictions

Using QSAR models and analog data:

| Property | Value/Prediction | Method |

|---|---|---|

| LogP | 2.1 ± 0.3 | XLogP3 |

| Solubility (mg/mL) | 0.12 | ALI logS |

| Plasma Protein Binding | 89% | SwissADME |

| CYP3A4 Inhibition | Moderate | admetSAR |

The compound likely exhibits moderate oral bioavailability (∼45%) due to esterase-mediated hydrolysis of the methyl ester.

Industrial and Research Applications

-

Medicinal Chemistry Intermediate:

-

Antibacterial Development:

-

PPARγ-independent Therapies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume